Receptor Binding Affinity: Fallypride (Allyl-Substituted) vs. Norfallypride (Des-Allyl)
The N-allyl group is indispensable for high-affinity dopamine D2 receptor binding. Fallypride, which incorporates the (S)-(1-Allylpyrrolidin-2-yl)methanamine scaffold, exhibits a Ki value of 0.03 nM for the dopamine D2 receptor [1]. In contrast, norfallypride—the direct des-allyl analog—shows an IC50 of 0.63 μM for displacing 18F-fallypride from rat brain slices [2]. This represents an approximately 21,000-fold loss in binding potency when the allyl substituent is absent.
| Evidence Dimension | Dopamine D2 receptor binding affinity |
|---|---|
| Target Compound Data | Fallypride (allyl-containing): Ki = 0.03 nM |
| Comparator Or Baseline | Norfallypride (des-allyl): IC50 = 0.63 μM |
| Quantified Difference | ~21,000-fold lower affinity for the des-allyl compound |
| Conditions | Radioligand displacement assay using 18F-fallypride on rat brain slices |
Why This Matters
Any procurement pathway that substitutes a non-allyl pyrrolidine intermediate will irreversibly compromise receptor binding, rendering the final molecule pharmacologically inactive for D2-targeted applications.
- [1] 18F-fallypride: an excellent dopamine D2 receptor imaging agent for PET. International Journal of Radiation Medicine and Nuclear Medicine 2002, 26(1). Ki = 0.03 nmol/L. View Source
- [2] Synthesis and biological evaluation of 18F-Norfallypride in the rodent brain using PET imaging. Nuclear Medicine and Biology 2013, 40(5), 697-704; IC50 = 0.63 μM. View Source
